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Introduction
TO-PRO-1 is a carbocyanine monomeric nucleic acid stain that serves as a robust viability dye

in flow cytometry.[1][2] It is a high-affinity, cell-impermeant dye that is essentially non-

fluorescent in the absence of nucleic acids.[1][3] Upon entering cells with compromised plasma

membranes, a hallmark of late apoptosis or necrosis, TO-PRO-1 intercalates into double-

stranded DNA, emitting a strong green fluorescence.[4] This characteristic allows for the clear

distinction between live cells, which exclude the dye, and dead or dying cells.[4][5] Its narrow

emission spectrum facilitates its inclusion in multicolor flow cytometry panels.

Principle of Action: Live cells with intact membranes are impermeable to TO-PRO-1. In

contrast, cells in the later stages of apoptosis or necrosis have compromised membrane

integrity, allowing the dye to enter and bind to intracellular nucleic acids. This binding results in

a significant increase in fluorescence, enabling the identification and exclusion of non-viable

cells from analysis.[5][6][7]

Quantitative Data Summary
For optimal results, it is crucial to titrate TO-PRO-1 to the lowest concentration that provides

adequate separation between live and dead cell populations. The following table summarizes

key quantitative parameters for TO-PRO-1 staining in flow cytometry.
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Parameter Value Notes

Excitation Maximum (Ex) ~515 nm[8][9]

Compatible with the 488 nm

blue laser commonly found on

flow cytometers.[9]

Emission Maximum (Em) ~531 nm[8][9]

Detected in a filter range

typical for FITC or Alexa Fluor

488 (e.g., 525/30 or 530/30

bandpass).[9][10]

Stock Solution 1 mM in DMSO[1]
Store protected from light at

-20°C.

Working Concentration 25 nM - 1 µM[11]

The optimal concentration is

cell-type dependent and

should be determined

empirically. Start with a titration

series.

Incubation Time 15 - 30 minutes[4][10]

Incubation should be done at

room temperature or on ice,

protected from light.

Cell Density 1 x 10⁵ - 1 x 10⁶ cells/mL[4]
Ensure cells are in a single-cell

suspension.

Experimental Protocol
This protocol provides a general guideline for staining suspended cells with TO-PRO-1 for

viability assessment by flow cytometry.

Materials:

TO-PRO-1 Iodide (1 mM in DMSO)

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)
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12 x 75 mm polystyrene tubes for flow cytometry

Micropipettes and tips

Flow cytometer equipped with a 488 nm laser

Staining Procedure:

Cell Preparation:

Harvest cells and wash once with 1-2 mL of cold PBS.

Centrifuge at 300-400 x g for 5 minutes at 4°C.

Discard the supernatant and resuspend the cell pellet in Flow Cytometry Staining Buffer to

a concentration of 1 x 10⁶ cells/mL.

Preparation of TO-PRO-1 Working Solution:

Thaw the 1 mM TO-PRO-1 stock solution at room temperature.

Prepare a fresh dilution of TO-PRO-1 in PBS or your staining buffer to the desired final

working concentration (e.g., 100 nM). It is highly recommended to perform a titration to

determine the optimal concentration for your specific cell type and experimental

conditions.

Staining:

Add the appropriate volume of the diluted TO-PRO-1 solution to the cell suspension. For

example, add 1 µL of a 100 µM intermediate dilution to 1 mL of cell suspension to achieve

a final concentration of 100 nM.

Gently vortex the tube to ensure thorough mixing.

Incubate for 15-30 minutes at room temperature or on ice, protected from light.[4][10]

Note: Do not wash the cells after this incubation step, as the dye needs to be present in

the buffer during acquisition.[12]
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Flow Cytometry Analysis:

Analyze the samples on a flow cytometer using a 488 nm excitation laser.

Collect the TO-PRO-1 fluorescence signal in the green emission channel (typically around

530 nm).

Use unstained cells to set the negative population gate.

If performing multicolor analysis, single-stained compensation controls are essential for

accurate data interpretation.[13][14]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of TO-PRO-1 as a viability dye and the

general experimental workflow.

Live Cell Dead/Late Apoptotic Cell

Intact Plasma Membrane

TO-PRO-1

Impermeable

Compromised Plasma
Membrane

Nucleus (DNA)

TO-PRO-1

Permeable

Intercalates with DNA
-> Green Fluorescence

Click to download full resolution via product page

Caption: Mechanism of TO-PRO-1 for viability staining.
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Caption: Experimental workflow for TO-PRO-1 staining.

Considerations for Multicolor Flow Cytometry
When incorporating TO-PRO-1 into a multicolor panel, spectral overlap with other

fluorochromes must be addressed through proper compensation.

Spectral Overlap: TO-PRO-1's emission spectrum may overlap with other green-emitting

fluorochromes like FITC and Alexa Fluor 488.

Compensation Controls: It is imperative to prepare a single-stained control for TO-PRO-1
and for every other fluorochrome in the panel.[14] This allows the software to calculate and

correct for spectral spillover, ensuring accurate measurement of each fluorescent signal.[15]

Fluorescence Minus One (FMO) Controls: FMO controls are recommended to accurately set

gates for populations that are positive for other markers in the TO-PRO-1 channel.

By following these guidelines, researchers can effectively utilize TO-PRO-1 to accurately

identify and exclude non-viable cells, thereby improving the quality and reliability of their flow

cytometry data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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